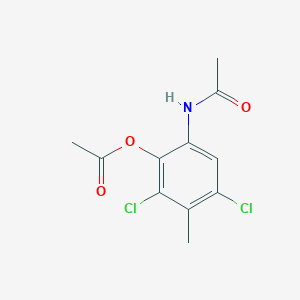
6-(acetylamino)-2,4-dichloro-3-methylphenyl acetate
描述
6-(Acetylamino)-2,4-dichloro-3-methylphenyl acetate, also known as ADA, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various research applications. ADA is a derivative of acetaminophen, which is a widely used analgesic and antipyretic drug. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been extensively studied.
作用机制
The mechanism of action of 6-(acetylamino)-2,4-dichloro-3-methylphenyl acetate is similar to that of acetaminophen. This compound is metabolized in the liver by the cytochrome P450 enzyme system to form a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which can cause liver damage if it accumulates in the liver. However, this compound is less toxic than acetaminophen, and its metabolism results in the formation of a lower amount of NAPQI.
Biochemical and Physiological Effects
This compound has been shown to have analgesic and antipyretic effects in animal models. The compound has also been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. This compound has been found to be less toxic than acetaminophen, and its metabolism results in the formation of a lower amount of NAPQI. This compound has also been shown to have antioxidant properties and can scavenge free radicals in vitro.
实验室实验的优点和局限性
6-(acetylamino)-2,4-dichloro-3-methylphenyl acetate has several advantages for use in lab experiments. The compound is stable, easy to synthesize, and has a well-defined structure. This compound is also less toxic than acetaminophen, making it a safer alternative for use in experiments. However, this compound has some limitations. The compound is not widely available, and its cost can be high. This compound also has limited solubility in water, which can make it difficult to use in some experiments.
未来方向
For research on 6-(acetylamino)-2,4-dichloro-3-methylphenyl acetate include the development of new analytical methods, investigation of its pharmacokinetics and metabolism in humans, and the investigation of its antioxidant properties.
科学研究应用
6-(acetylamino)-2,4-dichloro-3-methylphenyl acetate has been used in various research applications, including the development of analytical methods for the determination of acetaminophen in biological samples, the evaluation of the pharmacokinetics and metabolism of acetaminophen, and the investigation of the mechanism of action of acetaminophen. This compound has also been used as a model compound for the study of the metabolism of acetaminophen in vitro and in vivo.
属性
IUPAC Name |
(6-acetamido-2,4-dichloro-3-methylphenyl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3/c1-5-8(12)4-9(14-6(2)15)11(10(5)13)17-7(3)16/h4H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXSFSJAQLAZMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)OC(=O)C)NC(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



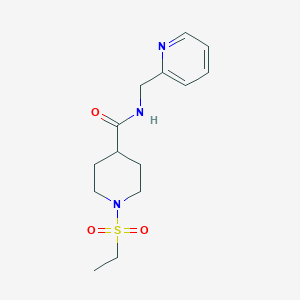
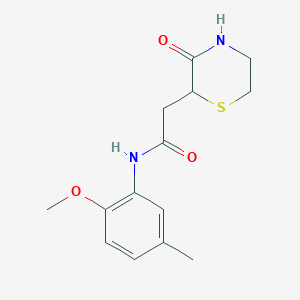
![6-[(4-ethyl-1-piperazinyl)methyl]-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4424262.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B4424268.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B4424274.png)
![2,3-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4424289.png)
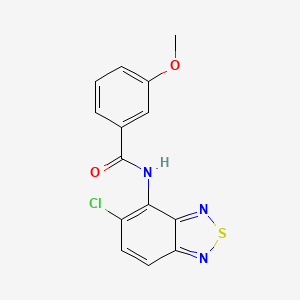
![N'-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B4424299.png)
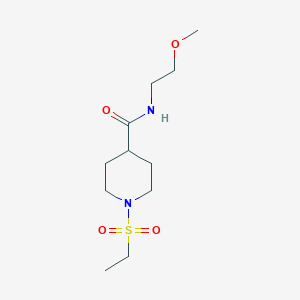

![({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)acetic acid](/img/structure/B4424307.png)
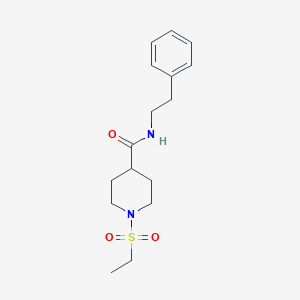
![N-benzyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-phenylacetamide](/img/structure/B4424321.png)
![N,N-diethyl-1-{[4-(5-oxo-3-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4424325.png)